6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxy, fluorophenyl, and sulfonyl groups. These substitutions confer unique chemical properties and reactivity to the compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Quinoline Derivatives: Research on the synthesis of quinoline derivatives, such as those involving sulfonyl groups and fluorine atoms, has led to the development of efficient synthetic routes for these compounds. These methodologies are significant for generating a broad spectrum of quinoline-based compounds with potential biological and chemical applications (Ichikawa et al., 2006).
Biological Applications
- Antitumor Agents: Novel 2-phenylquinolin-4-ones have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. Some derivatives have shown significant inhibitory activity, highlighting the potential of quinoline derivatives as antitumor agents (Li-Chen Chou et al., 2010).
Materials Science and Fluorescence Applications
- Fluorescent Probes: Quinoline derivatives have been utilized in the development of fluorescent probes for biological and chemical sensing. For example, a novel two-photon fluorescent probe based on the 1,8-naphthalimide and sulfoxide structure has been constructed for detecting reducing agents, demonstrating the versatility of quinoline derivatives in sensor applications (Tong-Yan Sun et al., 2018).
Antioxidant Applications
- Ethoxyquin and Analogues: Studies on ethoxyquin, a quinoline derivative, and its analogues have explored their antioxidant properties, with applications ranging from food preservation to the protection of animal feeds against lipid peroxidation. These investigations contribute to understanding the role of quinoline derivatives in antioxidation and their potential industrial applications (A. Blaszczyk et al., 2013).
Catalysis and Chemical Reactions
- Catalytic Applications: Quinoline derivatives have been employed as catalysts in various chemical reactions, demonstrating their utility in facilitating organic synthesis processes. For instance, the use of sulfonic acid imidazolium hydrogen sulfate in the synthesis of polyhydroquinoline derivatives showcases the catalytic potential of quinoline-based structures (N. G. Khaligh, 2014).
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1-[(3-flu
Properties
IUPAC Name |
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-19-8-11-22-21(13-19)24(28)23(32(29,30)20-9-6-17(25)7-10-20)15-27(22)14-16-4-3-5-18(26)12-16/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPOBMQAQNCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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